

Application Notes and Protocols for DS79932728 in Primary Human Erythroid Cell Culture

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Compound of Interest

Compound Name: DS79932728

Cat. No.: B15568956

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Introduction

DS79932728 is a potent and orally bioavailable dual inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases.[1] G9a and GLP are key epigenetic regulators that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), a mark associated with transcriptional repression. In the context of erythropoiesis, G9a/GLP-mediated silencing of the fetal γ -globin genes is a critical step in the developmental switch from fetal hemoglobin (HbF, $\alpha_2\gamma_2$) to adult hemoglobin (HbA, $\alpha_2\beta_2$).[1] Therapeutic reactivation of γ -globin expression to increase HbF levels is a promising strategy for the treatment of β -hemoglobinopathies such as β -thalassemia and sickle cell disease.[1] **DS79932728** has been developed to induce γ -globin production, offering a potential new therapeutic avenue for these disorders.[1]

These application notes provide a summary of the quantitative effects of **DS79932728**'s representative compound on primary human erythroid cells, detailed protocols for its use in cell culture, and a diagram of the proposed signaling pathway.

Data Presentation

The following tables summarize the in vitro activity of **DS79932728** and the dose-dependent effect of a representative compound on globin gene expression in primary human erythroid cells differentiated from CD34+ hematopoietic stem and progenitor cells.

Table 1: In Vitro Inhibitory Activity of **DS79932728**

Target	IC ₅₀ (nM)
G9a	12.6
GLP	75.7

Data sourced from Katayama, K. et al. ACS Med Chem Lett. 2021.

Table 2: Dose-Dependent Effect of a **DS79932728** Representative Compound on Globin mRNA Expression in Human Primary Erythroid Cells

Concentration (μM)	γ-globin mRNA Expression (Fold Change)	β-globin mRNA Expression (Fold Change)
0.01	~1.2	~1.0
0.1	~2.5	~0.8
1	~3.5	~0.6

Data is estimated from graphical representation in the supplementary information of Katayama, K. et al. ACS Med Chem Lett. 2021.

Experimental Protocols

Culture of Primary Human Erythroid Cells from CD34+ Progenitors

This protocol describes a two-phase culture system for the differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs) into erythroid precursors.

Materials:

- Cryopreserved human CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
- IMDM (Iscoe's Modified Dulbecco's Medium)

- Fetal Bovine Serum (FBS), heat-inactivated
- Stem Cell Factor (SCF)
- Interleukin-3 (IL-3)
- Erythropoietin (EPO)
- Insulin
- Transferrin
- L-Glutamine
- Penicillin-Streptomycin solution
- **DS79932728** (or its representative compound) dissolved in DMSO
- Trypan Blue solution
- Phosphate Buffered Saline (PBS)

Phase I: Expansion of Erythroid Progenitors (Day 0 - Day 7)

- Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
- Transfer the cells to a sterile conical tube and slowly add pre-warmed IMDM with 10% FBS to wash.
- Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in Phase I culture medium.
- Phase I Culture Medium:
 - IMDM supplemented with 20% FBS, 100 ng/mL SCF, 5 ng/mL IL-3, 3 U/mL EPO, 10 µg/mL insulin, 200 µg/mL transferrin, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- Plate the cells at a density of 1×10^5 cells/mL in a tissue culture flask or plate.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

Phase II: Erythroid Differentiation and **DS79932728** Treatment (Day 7 - Day 14)

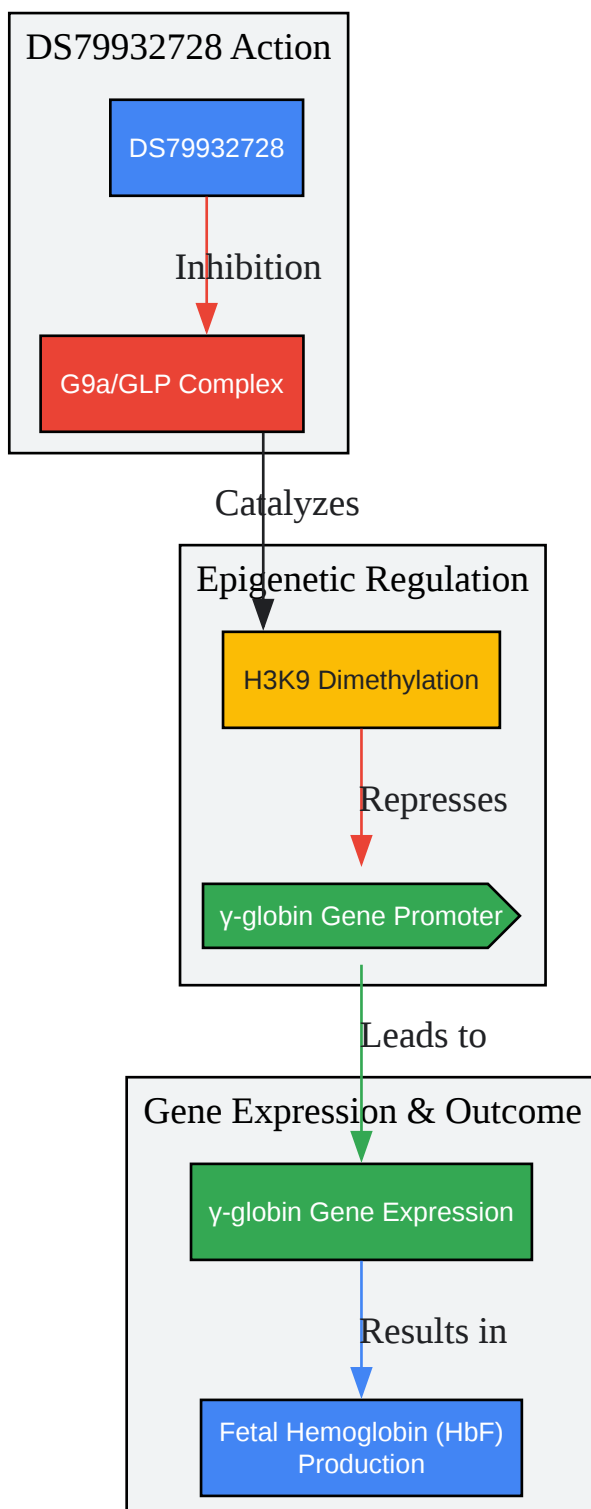
- On day 7, harvest the expanded cells and centrifuge at 300 x g for 10 minutes.
- Resuspend the cells in Phase II culture medium.
- Phase II Culture Medium:
 - IMDM supplemented with 20% FBS, 3 U/mL EPO, 10 µg/mL insulin, 200 µg/mL transferrin, 2 mM L-glutamine, and 1% Penicillin-Streptomycin. (Note: SCF and IL-3 are withdrawn to promote differentiation).
- Count viable cells using Trypan Blue exclusion.
- Plate the cells at a density of $2-5 \times 10^5$ cells/mL.
- Prepare serial dilutions of **DS79932728** in Phase II culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Add the desired concentrations of **DS79932728** (e.g., 0.01, 0.1, 1 µM) and a vehicle control (DMSO) to the cell cultures.
- Incubate for an additional 7 days.

Analysis of Globin Gene Expression by RT-qPCR

- On day 14, harvest the cells from each treatment condition.
- Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers specific for γ -globin, β -globin, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the vehicle-treated control.

Visualizations

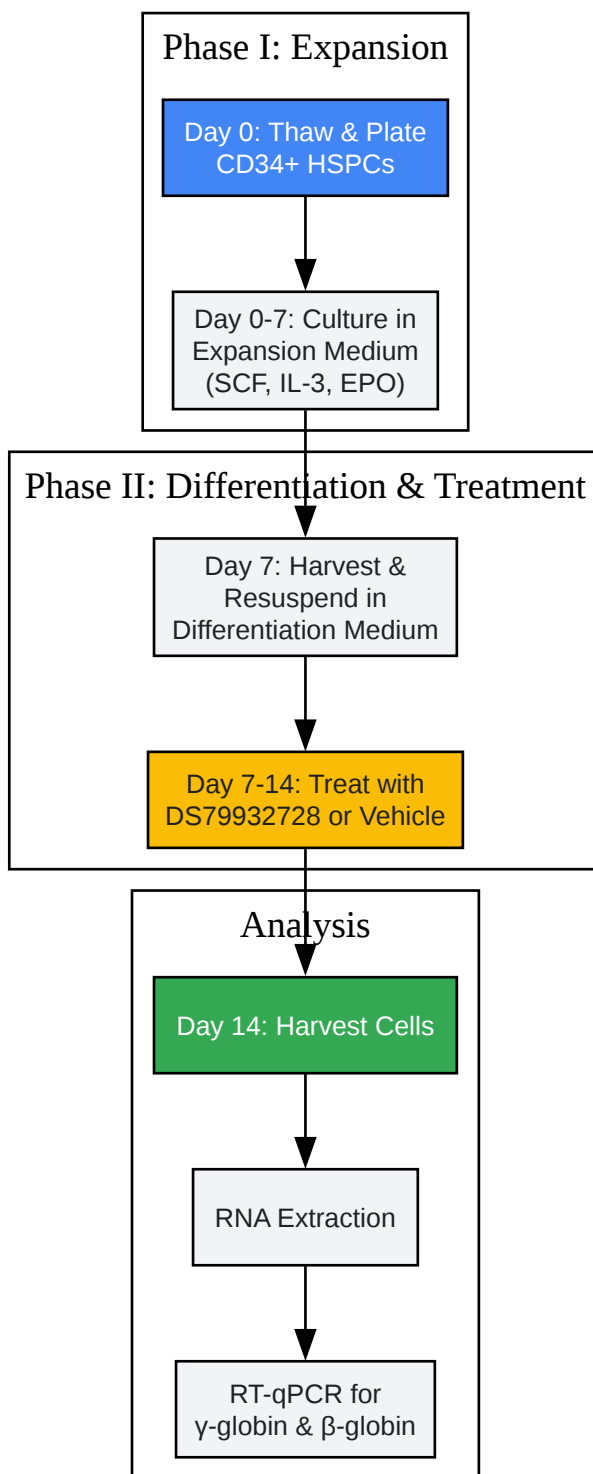
Signaling Pathway of DS79932728 in Erythroid Cells



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Caption: Mechanism of **DS79932728**-induced γ -globin expression.

Experimental Workflow



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References

- 1. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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